Welcome to the BenchChem Online Store!
molecular formula C15H9NO B8475513 6-Cyano-3-phenylbenzofuran

6-Cyano-3-phenylbenzofuran

Cat. No. B8475513
M. Wt: 219.24 g/mol
InChI Key: JXCHDDZLSKXHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04124603

Procedure details

A mixture of 54.7 g of 6-cyano-3-phenylbenzofuran, 200 ml of acetic acid and 100 ml of hydrochloric acid is heated to its reflux temperature and maintained at reflux for about 20 hours. An additional 100 ml of hydrochloric acid is added and the mixture is refluxed further for about 27 hours. The reaction mixture is then added to water and the aqueous solution is extracted with diethyl ether. The ether layer is extracted with dilute sodium hydroxide solution. The basic aqueous solution is acidified with 6N hydrochloric acid and the solid precipitate is collected by filtration. The solid is recrystallized from aqueous ethanol to provide 3-phenyl-6-benzofurancarboxylic acid, m.p. 160°-170° C.
Quantity
54.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1[CH:17]=[CH:16][C:6]2[C:7]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:8][O:9][C:5]=2[CH:4]=1)#N.[C:18]([OH:21])(=[O:20])[CH3:19].Cl>O>[C:10]1([C:7]2[C:6]3[CH:16]=[CH:17][C:19]([C:18]([OH:21])=[O:20])=[CH:4][C:5]=3[O:9][CH:8]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
54.7 g
Type
reactant
Smiles
C(#N)C1=CC2=C(C(=CO2)C2=CC=CC=C2)C=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed further for about 27 hours
Duration
27 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether layer is extracted with dilute sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
the solid precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=COC2=C1C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.